4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an imidazole ring, a piperazine ring, and a pyrimidine ring, making it a molecule of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the imidazole and piperazine intermediates, followed by their coupling with a pyrimidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole, piperazine, and pyrimidine rings, such as:
- 4-(1H-imidazol-1-yl)pyrimidine
- 6-(4-methylphenyl)piperazine
- 2-methyl-1H-imidazole .
Uniqueness
What sets 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-15-4-3-5-17(12-15)23-8-10-24(11-9-23)18-13-19(22-14-21-18)25-7-6-20-16(25)2/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKLWOHHTWTZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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